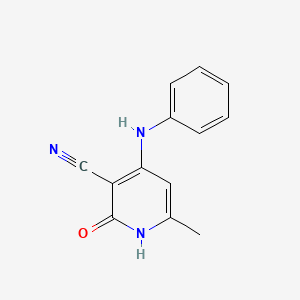![molecular formula C13H18O2S B12585626 2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane CAS No. 648934-00-3](/img/structure/B12585626.png)
2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a benzylsulfanyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane typically involves the reaction of benzyl mercaptan with acetone in the presence of an acid catalyst to form the intermediate 2-(benzylsulfanyl)propan-2-ol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated products.
Substitution: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane involves its interaction with various molecular targets. The sulfanyl group can form interactions with metal ions or enzymes, potentially inhibiting or modifying their activity. The dioxolane ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)propan-2-ol: An intermediate in the synthesis of 2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane.
2-(Benzylsulfanyl)ethanol: A similar compound with an ethanol backbone instead of a dioxolane ring.
Uniqueness
This compound is unique due to the presence of both a dioxolane ring and a benzylsulfanyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
648934-00-3 |
|---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2-(2-benzylsulfanylpropan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2S/c1-13(2,12-14-8-9-15-12)16-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
LCOIAJWCXNTOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1OCCO1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


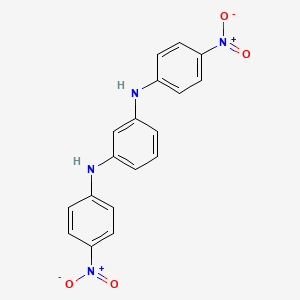
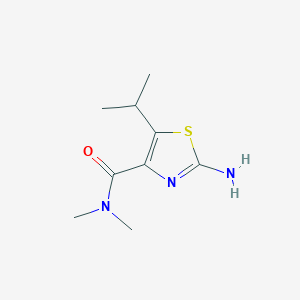
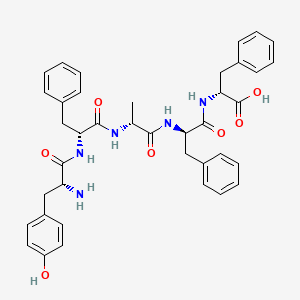
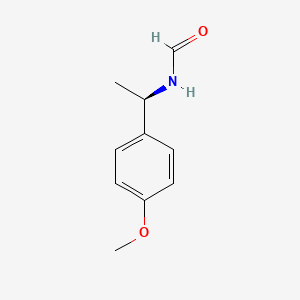
![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)
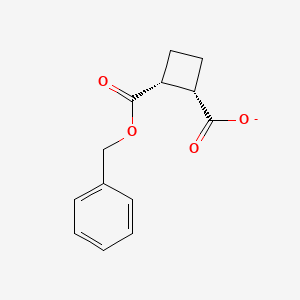
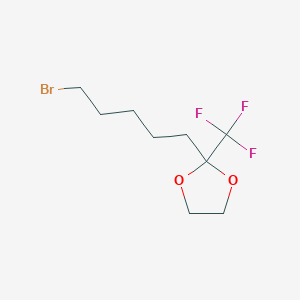
![N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B12585612.png)
![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
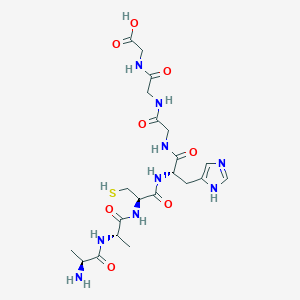
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)-](/img/structure/B12585621.png)

![3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene](/img/structure/B12585624.png)
